molecular formula C9H7BrN2O B566916 5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one CAS No. 1263279-55-5

5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one

Cat. No. B566916
M. Wt: 239.072
InChI Key: XECQXIMRMBPQQE-UHFFFAOYSA-N
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Description

“5’-Bromospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one” is a chemical compound that contains a total of 22 bonds, including 15 non-H bonds, 7 multiple bonds, 1 double bond, and 6 aromatic bonds. The structure also includes 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 Pyridine .


Molecular Structure Analysis

The molecular weight of “5’-Bromospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one” is 239.07 . Its IUPAC name is the same as the common name, and its InChI Code is 1S/C9H7BrN2O/c10-5-3-6-7(11-4-5)12-8(13)9(6)1-2-9/h3-4H,1-2H2,(H,11,12,13) .


Physical And Chemical Properties Analysis

The compound is a light-red to brown solid at room temperature . It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

Cyclopropane-Containing Compounds in Drug Discovery

Cyclopropane rings are a common feature in biologically active compounds, offering unique three-dimensional shapes and electronic properties that are valuable in drug design. The presence of a cyclopropane moiety, as found in 5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, contributes to the stereochemical complexity and metabolic stability of pharmaceutical candidates. This structural feature is particularly relevant in the development of new therapeutic agents, as it enhances the interaction with biological targets, potentially leading to drugs with improved efficacy and safety profiles (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).

Pyrrolopyridine in Medicinal Chemistry

Pyrrolopyridine, another key structural component of the compound , is a heterocyclic scaffold known for its prevalence in compounds with diverse pharmacological activities. It serves as a versatile building block for designing molecules with potential therapeutic applications, including kinase inhibitors and chemosensors. The pyrrolopyridine core is valued for its ability to engage in specific interactions with biological targets, thereby modulating the activity of enzymes and receptors crucial in disease pathways (Giovanna Li Petri et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

5-bromospiro[1H-pyrrolo[2,3-b]pyridine-3,1'-cyclopropane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-5-3-6-7(11-4-5)12-8(13)9(6)1-2-9/h3-4H,1-2H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECQXIMRMBPQQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(NC2=O)N=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one

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